N-[(4-methylcyclohexyl)carbonyl]methionine
Overview
Description
N-[(4-methylcyclohexyl)carbonyl]methionine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is a derivative of methionine, an essential amino acid, and features a 4-methylcyclohexyl group attached to the carbonyl carbon.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylcyclohexyl)carbonyl]methionine typically involves the reaction of methionine with 4-methylcyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylcyclohexyl)carbonyl]methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The 4-methylcyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[(4-methylcyclohexyl)carbonyl]methionine is not fully understood. it is believed to interact with specific enzymes and receptors in the body, potentially inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition may reduce inflammation and pain in various tissues.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Hexylcyclohexyl)carbonyl]-L-methionine: Similar structure but with a hexyl group instead of a methyl group.
N-[(4-methylcyclohexyl)carbonyl]glycine: Similar structure but with glycine instead of methionine.
Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate: A derivative with additional valyl and methyl groups.
Uniqueness
N-[(4-methylcyclohexyl)carbonyl]methionine is unique due to its specific combination of the 4-methylcyclohexyl group and methionine, which may confer distinct biochemical properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-methylcyclohexanecarbonyl)amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3S/c1-9-3-5-10(6-4-9)12(15)14-11(13(16)17)7-8-18-2/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWLZJZGOOUBAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CCSC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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